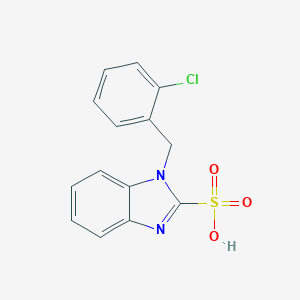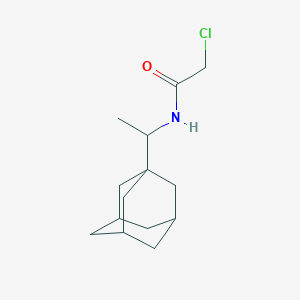
N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide” is a chemical compound with the CAS Number: 141104-05-4 . It has a molecular weight of 255.79 . It is available in powder form .
Synthesis Analysis
The synthesis of adamantane-containing amines, such as “N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide”, has been optimized using the Chan–Lam reaction . This involves reacting adamantane-containing amines and diamines with p-tolylboronic acid under specific conditions . The yield of the target products can reach up to 74% from the monoamines and 66% from the diamines .Molecular Structure Analysis
The molecular structure of “N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide” can be represented by the empirical formula C14H22ClNO . The InChI key for this compound is WKYMLOXQWMPBKY-UHFFFAOYSA-N .Chemical Reactions Analysis
The Chan–Lam reaction is a significant method for C sp 2–N bond formation, which is based on the copper (II)-catalyzed reaction of amines with arylboronic acids . This reaction is commonly performed between arylboronic acids or their analogues and primary aromatic amines .Physical And Chemical Properties Analysis
“N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide” has a density of 1.1±0.1 g/cm3, a boiling point of 512.8±19.0 °C at 760 mmHg, and a flash point of 315.4±6.5 °C . It has 2 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . Its ACD/LogP is 6.13 .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide: derivatives have been studied for their potential antiviral activities. The adamantane moiety is a well-known pharmacophore in antiviral drugs, such as amantadine, which is used to treat influenza. Research has shown that derivatives of adamantane can inhibit the replication of various viruses, including the dengue virus . The compound’s ability to interfere with viral replication makes it a candidate for further research into treatments for dengue and potentially other viral infections.
Enzyme Inhibition
Compounds containing the adamantane structure have been found to be effective inhibitors of certain enzymes. For example, they have shown promise in inhibiting the human soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxy fatty acids . This enzyme plays a role in various physiological processes, including inflammation and blood pressure regulation. Therefore, N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide could be valuable in the development of new therapeutic agents for hypertension and inflammatory diseases.
Antioxidant Properties
The adamantane derivatives are also being explored for their antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The structure of adamantane-containing compounds allows them to scavenge free radicals, thereby reducing oxidative damage .
Chemical Synthesis and Modification
In the field of synthetic chemistry, N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide serves as a building block for creating a variety of complex molecules. Its reactive sites enable it to undergo various chemical reactions, leading to the synthesis of new compounds with potential pharmacological activities .
Safety and Hazards
Wirkmechanismus
Target of Action
Adamantane derivatives, such as rimantadine, are known to have antiviral activity, particularly against influenza type a virus and tick-borne encephalitis virus . They suppress the early stage of specific replication from penetration of the virus into the cell to the initial DNA transcription .
Mode of Action
For instance, rimantadine, an adamantane derivative, is known to inhibit the early stage of viral replication .
Biochemical Pathways
It is known that adamantane derivatives can affect various biochemical pathways related to viral replication .
Pharmacokinetics
The pharmacokinetic properties of similar adamantane derivatives, such as rimantadine, have been studied .
Result of Action
For instance, rimantadine is known to inhibit the early stage of viral replication, thereby preventing the spread of the virus .
Action Environment
It is known that the efficacy of similar adamantane derivatives can be influenced by factors such as temperature, ph, and the presence of other substances .
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-9(16-13(17)8-15)14-5-10-2-11(6-14)4-12(3-10)7-14/h9-12H,2-8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYMLOXQWMPBKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B352892.png)
![3-Benzyl-5-[(2-methoxyanilino)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B352897.png)
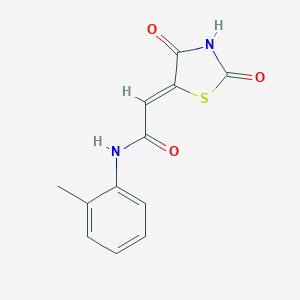

![3-[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid](/img/structure/B352910.png)
![3-[(5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352911.png)
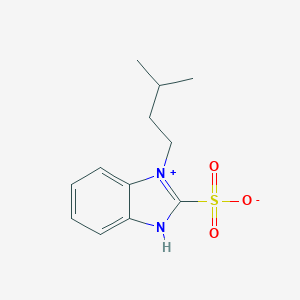
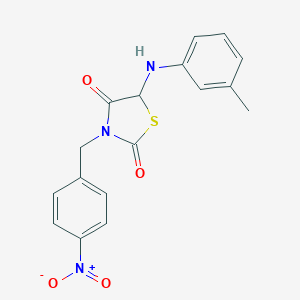
![5-[(4-Methylphenyl)amino]-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B352917.png)
![Methyl 3-({5-[(2-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352920.png)
![Methyl 3-({5-[(4-chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352921.png)
![3-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352922.png)
![Methyl 3-({5-[(4-bromophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352923.png)
